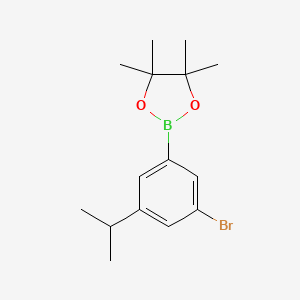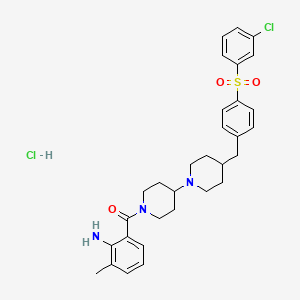
22,29,30-三去甲霍普-17(21)-烯
描述
科学研究应用
生物标志物分析和环境指标
22,29,30-三去甲霍普-17(21)-烯是一种在各种地质和环境样品中发现的霍巴烷生物标志物。其存在已在有机地球化学的背景下得到了广泛的研究。特别是:
生物降解油渗沥青质的加氢热解:
- 该化合物存在于由严重生物降解的油渗沥青质产生的加氢热解产物中,表明其在严重改变的有机物中的稳定性和持久性。这一发现突出了某些霍巴烷作为生物标志物的稳健性,即使在严重生物降解的材料中也是如此(Meredith et al., 2008)。
沉积物中的气候条件指标:
- 在沉积物中,22,29,30-三去甲霍普-17(21)-烯与其他霍巴烷一起,作为沉积物沉积期间气候条件的指标。它在沉积物中的出现与细菌对有机物的贡献有关,表明这些化合物可用于推断过去的微生物活动和相关的环境条件(Nizar et al., 2021)。
泥炭地中细菌活动指标:
- 在泥炭沉积物中检测到大量霍巴烷,包括22,29,30-三去甲霍普-17(21)-烯,表明细菌活动旺盛。这些化合物主要与细菌来源有关,它们在年轻沉积物中的丰度表明微生物过程积极促进了泥炭地的形成。这一发现强调了微生物活动在泥炭地生态系统和重建古环境中的关键作用(Zejun Zhang et al., 2009)。
环境亚硝酸盐依赖性甲烷氧化的生物标志物:
- 在甲烷氧化菌“甲基氧化菌”('Ca. M. oxyfera')中发现了特定的脱甲基霍巴烷,包括22,29,30-三去甲霍普-17(21)-烯的衍生物。这些独特的霍巴烷是由“甲基氧化菌”细菌直接生物合成的,并作为环境亚硝酸盐依赖性甲烷氧化的生物标志物。它们在环境样品中的检测对于追踪各种环境中这种特定类型的甲烷氧化至关重要(Smit et al., 2019)。
属性
IUPAC Name |
(5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h9,20-22H,7-8,10-18H2,1-6H3/t20-,21+,22+,24-,25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBVRVMMICQCT-ZEFLZXIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5=CCCC45C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CCC5=CCC[C@]45C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
A'-Neo-22,29,30-trinorgammacer-17(21)-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



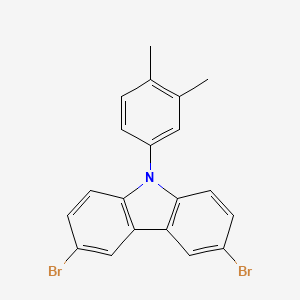


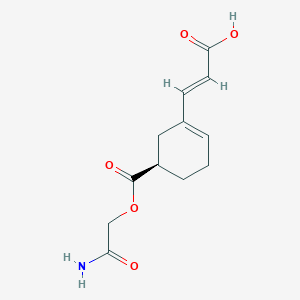
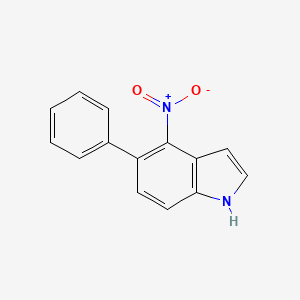
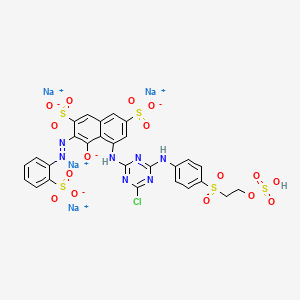
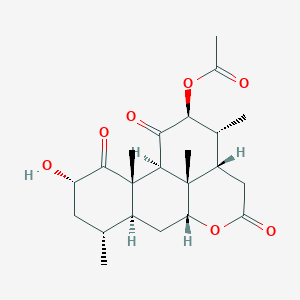
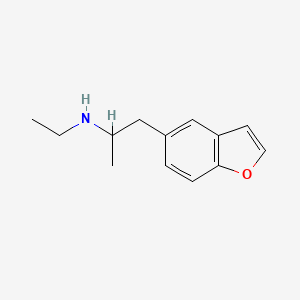
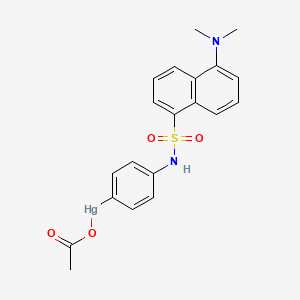

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
